![molecular formula C26H22N4O2 B10999320 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10999320.png)
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a phthalazinone core linked to an indole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Coupling with Indole Moiety: The indole moiety can be coupled to the phthalazinone core through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the phthalazinone core.
Substitution: Halogenated or alkylated derivatives of the indole moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with an indole moiety linked to different functional groups.
Uniqueness
The unique combination of the phthalazinone core and the indole moiety in 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (CAS Number: 1324073-09-7) is a synthetic organic molecule characterized by its complex structure, which includes a phthalazine core and an indole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H22N4O2 with a molecular weight of 422.5 g/mol. The presence of both benzyl and indole groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C26H22N4O2 |
Molecular Weight | 422.5 g/mol |
CAS Number | 1324073-09-7 |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phthalazine have shown potent activity against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines.
In a comparative study, it was found that certain analogs demonstrated higher potency than gefitinib, a known EGFR inhibitor. Specifically, compounds with similar structural features exhibited GI50 values below 10 µM against MDA-MB-468 cells, indicating strong growth inhibitory activity.
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example:
- Inhibition of Akt Phosphorylation : Compounds structurally related to the target compound have been shown to inhibit Akt T308 phosphorylation, a critical step in the signaling pathway that promotes cell survival and growth.
- Synergistic Effects : The combination treatment of these compounds with gefitinib has demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Other Biological Activities
Beyond antitumor effects, the compound may also exhibit anti-inflammatory properties due to the presence of the phthalazine core. Previous research has indicated that phthalazine derivatives can modulate inflammatory responses and inhibit specific enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Cytotoxicity Assays : A study utilized MTT assays to assess the cytotoxicity of various phthalazine derivatives against MCF-7 and MDA-MB-468 cells. The results indicated that many compounds had GI50 values significantly lower than gefitinib, highlighting their potential as effective anticancer agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the benzyl or indole substituents could enhance biological activity. For instance, introducing electron-withdrawing groups on the benzyl ring improved potency against cancer cell lines .
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C26H22N4O2/c1-29-15-14-21-22(12-7-13-24(21)29)27-25(31)16-23-19-10-5-6-11-20(19)26(32)30(28-23)17-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,31) |
InChI Key |
SSHBEMZBSBVBJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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